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molecular formula C14H12ClNO3 B8814110 Methyl 1-(4-chlorobenzyl)-6-oxo-1,6-dihydropyridine-2-carboxylate

Methyl 1-(4-chlorobenzyl)-6-oxo-1,6-dihydropyridine-2-carboxylate

Cat. No. B8814110
M. Wt: 277.70 g/mol
InChI Key: VCLVQHPZRKAUIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08598355B2

Procedure details

To a mixture of ice-cooled methyl 6-hydroxypyridine-2-carboxylate (800 mg), DME (10.5 mL), and DMF (2.6 mL) was added sodium hydride (55% oil dispersion, 240 mg), followed by stirring for 10 minutes. To this was added lithium bromide (910 mg), and then the mixture was stirred at room temperature for 15 minutes and further 4-chlorobenzylbromide (2.15 g) was added thereto. This mixture was stirred at 65° C. for 20 hours. Water was added thereto, followed by extraction with ethyl acetate-diethyl ether, and the organic layer was washed with water and saturated brine in this order, and dried over anhydrous sodium sulfate. The solvent was evaporated, and the obtained residue was purified by silica gel column chromatography (hexane-ethyl acetate) to obtain methyl 1-(4-chlorobenzyl)-6-oxo-1,6-dihydropyridine-2-carboxylate (270 mg; Example 41a) and methyl 6-[(4-chlorobenzyl)oxy]pyridine-2-carboxylate (448 mg; Example 41b), as a colorless oily substance, respectively.
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
2.6 mL
Type
solvent
Reaction Step One
Name
Quantity
10.5 mL
Type
solvent
Reaction Step One
Quantity
240 mg
Type
reactant
Reaction Step Two
Quantity
910 mg
Type
reactant
Reaction Step Three
Quantity
2.15 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[N:7]=[C:6]([C:8]([O:10][CH3:11])=[O:9])[CH:5]=[CH:4][CH:3]=1.[H-].[Na+].[Br-].[Li+].[Cl:16][C:17]1[CH:24]=[CH:23][C:20]([CH2:21]Br)=[CH:19][CH:18]=1>O.CN(C=O)C.COCCOC>[Cl:16][C:17]1[CH:24]=[CH:23][C:20]([CH2:21][N:7]2[C:2](=[O:1])[CH:3]=[CH:4][CH:5]=[C:6]2[C:8]([O:10][CH3:11])=[O:9])=[CH:19][CH:18]=1.[Cl:16][C:17]1[CH:24]=[CH:23][C:20]([CH2:21][O:1][C:2]2[N:7]=[C:6]([C:8]([O:10][CH3:11])=[O:9])[CH:5]=[CH:4][CH:3]=2)=[CH:19][CH:18]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
800 mg
Type
reactant
Smiles
OC1=CC=CC(=N1)C(=O)OC
Name
Quantity
2.6 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
10.5 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
240 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
910 mg
Type
reactant
Smiles
[Br-].[Li+]
Step Four
Name
Quantity
2.15 g
Type
reactant
Smiles
ClC1=CC=C(CBr)C=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To a mixture of ice-
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
This mixture was stirred at 65° C. for 20 hours
Duration
20 h
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate-diethyl ether
WASH
Type
WASH
Details
the organic layer was washed with water and saturated brine in this order
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by silica gel column chromatography (hexane-ethyl acetate)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC1=CC=C(CN2C(=CC=CC2=O)C(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 270 mg
Name
Type
product
Smiles
ClC1=CC=C(COC2=CC=CC(=N2)C(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 448 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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